molecular formula C16H18O2 B14583248 Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl- CAS No. 61290-18-4

Phenol, 4,4'-(1,2-ethanediyl)bis[3-methyl-

Cat. No.: B14583248
CAS No.: 61290-18-4
M. Wt: 242.31 g/mol
InChI Key: CAGBNSAYQGATPW-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is an organic compound with a complex structure It is a derivative of phenol, where the phenolic groups are connected by an ethanediyl bridge and substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] typically involves the reaction of 3-methylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dichloride, leading to the formation of the ethanediyl bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: Reduction reactions can convert the phenolic groups to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ethanediyl bridge provides structural stability and affects the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-(1-methylethylidene)bis- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.

    Phenol, 4,4’-(1,2-diethyl-1,2-ethanediyl)bis- (Hexestrol): Used in medical applications as a synthetic estrogen.

Uniqueness

Phenol, 4,4’-(1,2-ethanediyl)bis[3-methyl-] is unique due to its specific substitution pattern and the presence of the ethanediyl bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61290-18-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[2-(4-hydroxy-2-methylphenyl)ethyl]-3-methylphenol

InChI

InChI=1S/C16H18O2/c1-11-9-15(17)7-5-13(11)3-4-14-6-8-16(18)10-12(14)2/h5-10,17-18H,3-4H2,1-2H3

InChI Key

CAGBNSAYQGATPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CCC2=C(C=C(C=C2)O)C

Origin of Product

United States

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